D-Asparagine monohydrate

概要

説明

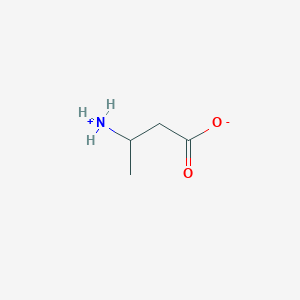

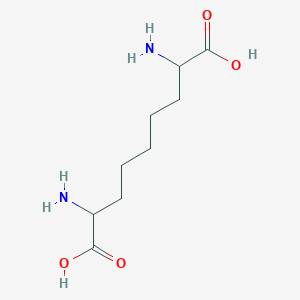

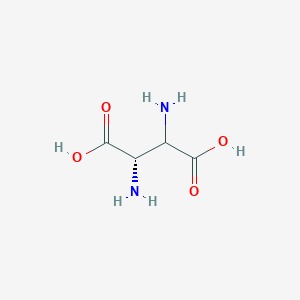

D-Asparagine is an isomer of L-Asparagine and is used by bacteria (such as Saccharomyces cerevisiae) as a sole nitrogen source for replication . It is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .

Synthesis Analysis

The synthesis of D-Asparagine monohydrate has been reported in a study where a semi-organic nonlinear optical single crystal known as L-asparagine monohydrate potassium dichromate (LAMPDC) was created and formed in an aqueous solution using a slow evaporation process at room temperature .Molecular Structure Analysis

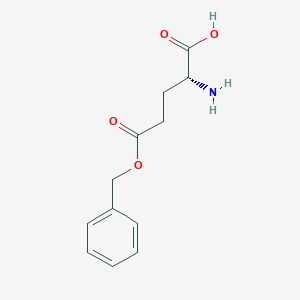

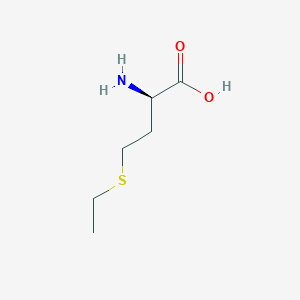

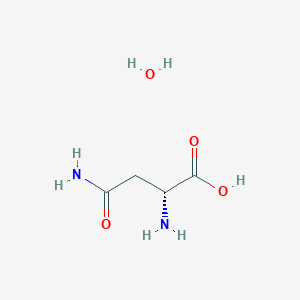

The molecular structure of D-Asparagine monohydrate can be found in various databases such as the NIST Chemistry WebBook . More detailed structural and morphological behaviors of L-Asparagine monohydrate have been studied .Chemical Reactions Analysis

D-Asparagine is a natural product found in Arabidopsis thaliana and Saccharomyces cerevisiae . It is a conjugate base of a D-asparaginium and a conjugate acid of a D-asparaginate . It is also a tautomer of a D-asparagine zwitterion .Physical And Chemical Properties Analysis

The chemical formula of asparagine is C4H8N2O3. This compound has a molar mass of 132.119 grams per mole. Under standard conditions, asparagine has a white, crystalline appearance .科学的研究の応用

1. Phase Transition Studies

Studies using Raman spectroscopy have revealed that monohydrated L-asparagine, a variant of D-asparagine monohydrate, does not undergo amorphization under high pressure but does exhibit a solid-solid phase transition at about 10 GPa. This is significant in understanding the behavior of amino acid crystals under extreme conditions (Silva et al., 2015).

2. Thermal Relaxation and Structural Changes

Research using Thermally Stimulated Depolarizing Current (TSDC) and other techniques has shown that L-asparagine monohydrate undergoes irreversible phase transitions when subjected to thermal stress. This leads to changes in its crystal structure from orthorhombic to monoclinic, demonstrating its sensitivity to thermal conditions (Jain et al., 2010).

3. Investigation of Phase Transitions at High Temperatures

Further studies using Raman scattering have observed phase changes in monohydrated L-asparagine at temperatures above 300 K. These findings are crucial for understanding the behavior of such crystals in different temperature conditions (Bento et al., 2007).

4. Pressure-Induced Phase Transitions

Investigation into the effects of hydrostatic pressure on monohydrated L-asparagine revealed a series of three phase transitions, accompanied by changes in the crystal's external and internal modes. This research is important for understanding the stability and structural changes of amino acid crystals under pressure (Moreno et al., 1997).

5. Dynamic Kinetic Resolution in Crystallization

A study demonstrated that dynamic kinetic resolution of L-asparagine via preferential crystallization and enzymatic racemization can significantly increase the yield of L-asparagine monohydrate. This approach has potential applications in enantioseparation and chemical synthesis processes (Würges et al., 2009).

6. Gamma Radiation Effects

The effects of gamma radiation on monohydrated asparagine have been studied using Differential Scanning Calorimetry (DSC), revealing transformations related to thermal effects and hindered water molecule diffusion due to free radicals formed by irradiation (Contineanu et al., 2010).

7. Enthalpies of Formation and Dissolution

Research on the enthalpies of formation and dissolution of D-asparagine monohydrate in water and aqueous solutions of potassium hydroxide contributes to understanding its thermochemical properties, which is essential for applications in chemistry and biochemistry (Gridchin et al., 2011).

8. Terahertz Spectroscopy for Dehydration Studies

Terahertz time-domain spectroscopy (THz-TDS) has been used to study the dehydration process of the monohydrates of asparagine enantiomers. These findings are crucial for understanding molecular interactions and phase transitions in such compounds (Zhou et al., 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2R)-2,4-diamino-4-oxobutanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMGJIZCEWRQES-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048678 | |

| Record name | D-Asparagine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Asparagine monohydrate | |

CAS RN |

5794-24-1, 2058-58-4 | |

| Record name | D-Asparagine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D(-)-asparagine monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B556018.png)